(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound "(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester" is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 1-position and a carboxymethyl-methyl-aminomethyl substituent at the 2-position of the pyrrolidine ring. This structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, where the tert-butyl ester acts as a protective group for carboxylic acids, and the aminomethyl side chain enables further functionalization.
Properties
IUPAC Name |
2-[methyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFNGSXUGUQQM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as Boc-Pro-ψ(CH2NH)-Gly-OH, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula : C12H22N2O4
- Molar Mass : 258.31 g/mol
- CAS Number : 204200-06-6
Structural Characteristics
The compound features a pyrrolidine ring with a carboxymethyl and methylamino substitution, contributing to its biological activity. The tert-butyl ester group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives containing β-amino acid moieties. For instance, compounds similar to (S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine have shown activity against various viruses.
Case Study: Neuraminidase Inhibition
A related compound, (3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid, demonstrated modest neuraminidase inhibition with an IC50 of 50 μM. This suggests that modifications to the pyrrolidine structure can yield effective antiviral agents targeting viral enzymes .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against multiple bacterial strains. In vitro tests showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Bacillus cereus | 250 |
| Pseudomonas aeruginosa | 250 |
These results indicate that while the compound exhibits some antibacterial properties, its therapeutic value may be limited due to high MIC values .
Anti-inflammatory Activity
The anti-inflammatory potential of (S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine has been explored through various assays measuring cytokine production and cellular responses.
In Vivo Studies
In murine models, compounds similar to this pyrrolidine derivative have been shown to inhibit carrageenan-induced footpad edema and contact sensitivity. These findings suggest a comparable potency to established anti-inflammatory drugs like tacrolimus .
Scientific Research Applications
a. Drug Development
(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its role as a potential therapeutic agent. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.
Case Study : Research has demonstrated that derivatives of this compound can exhibit improved efficacy in inhibiting certain enzymes related to metabolic disorders, making it a candidate for developing treatments for conditions like diabetes and obesity .
b. Anticancer Research
The compound's ability to interact with cellular pathways has led to studies focusing on its anticancer properties. It is hypothesized that the compound may induce apoptosis in cancer cells through modulation of signaling pathways.
Case Study : A study showed that certain analogs of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
a. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its structural features that allow it to interact with active sites of enzymes.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | |
| Acetylcholinesterase | Non-competitive Inhibition |
These studies are crucial for understanding how modifications to the compound can lead to enhanced inhibition, which is vital for drug design.
b. Synthesis of Peptides
This compound serves as a building block in peptide synthesis, particularly in the creation of cyclic peptides that have shown promise in therapeutic applications.
Chemical Synthesis and Modifications
The compound is often used as a precursor in synthetic organic chemistry due to its reactive functional groups, allowing for various modifications that can lead to new compounds with desirable properties.
a. Synthesis Pathways
Several synthetic pathways have been developed for the preparation of this compound, emphasizing its versatility:
| Synthesis Method | Description |
|---|---|
| Direct Amination | Involves the reaction of pyrrolidine derivatives with carboxymethyl groups under specific conditions to yield the target compound. |
| Coupling Reactions | Utilizes coupling agents to facilitate the formation of peptide bonds with other amino acids or peptide fragments. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester" with structurally related pyrrolidine-tert-butyl esters from the evidence, focusing on substituents, molecular properties, and applications:
Structural and Functional Insights:
Substituent Reactivity: The iodomethyl group () and mesyloxy group () are reactive handles for further derivatization. For example, the mesyloxy compound in was synthesized in 92% yield, demonstrating efficient scalability for industrial applications. Amino-ethylsulfanylmethyl () and amino-pyridyl () substituents introduce hydrogen-bonding and chelation capabilities, making them suitable for targeting biological receptors.
The 5-oxo group in pyroglutamate derivatives () introduces rigidity to the pyrrolidine ring, influencing conformational stability in drug candidates.
Applications in Drug Discovery: Compounds with amino or thioether groups () are prevalent in protease inhibitors or antibiotics due to their nucleophilic or metal-binding properties. Iodomethyl derivatives () are critical intermediates in radiopharmaceuticals (e.g., iodine-131 labeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
